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Compound of Interest

Compound Name: BF738735

Cat. No.: B606050

Introduction: BF738735 is a potent, broad-spectrum antiviral compound identified as a
selective inhibitor of the host cell factor Phosphatidylinositol 4-kinase Il beta (PI4KIIIB). Its
discovery represents a significant advancement in the pursuit of host-targeted antiviral
therapies, which offer potential advantages such as a higher barrier to resistance and activity
against a wide range of viruses. This document provides a comprehensive overview of the
discovery, mechanism of action, preclinical development, and key experimental protocols for
BF738735.

Discovery and Lead Optimization

BF738735 was discovered through a systematic screening and optimization process. The initial
hit was identified from a BioFocus SoftFocus® kinase inhibitor library by screening against a
Hepatitis C Virus (HCV) genotype 1b replicon.[1] This led to the identification of the
imidazopyrazine scaffold as a promising starting point.

Subsequent medicinal chemistry efforts focused on optimizing the potency of this series. The
primary target for tracking potency optimization was Human Rhinovirus 14 (HRV14) in a Hela
Rh cell line.[1] The synthetic route was designed to be flexible, allowing for variations at the 3-
and 8-positions of the core scaffold, which ultimately led to the identification of BF738735 as a
highly potent analogue.[1]
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Caption: Discovery and optimization workflow for BF738735.
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Mechanism of Action

The antiviral activity of BF738735 is not directed at a viral protein but rather a host cell lipid
kinase, PI14KIIIB.[1] This enzyme is crucial for the replication of many positive-sense single-
stranded RNA (+ssRNA) viruses, including enteroviruses and HCV.[1]

PI4KIIIB generates phosphatidylinositol 4-phosphate (P14P) on cellular membranes. Viruses
co-opt this process to build their replication organelles (ROs)—membranous structures
essential for viral RNA replication. BF738735 inhibits PI4KIIIB3, leading to a dose-dependent
decrease in PI4P levels.[2] This disruption prevents the localization of other host factors, such
as the oxysterol-binding protein (OSBP), which is responsible for shuttling cholesterol to the
ROs.[2] The resulting lack of essential lipids stalls the formation of functional replication
organelles, thereby halting viral replication.[2][3]
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Caption: BF738735 inhibits host PI4KIIIf to block viral replication.
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In Vitro Profile

BF738735 demonstrates potent and broad-spectrum antiviral activity against a wide range of
enteroviruses and rhinoviruses, with 50% effective concentrations (ECso) typically in the low
nanomolar range.[4][5] Its cytotoxicity is low, resulting in high selectivity indices.[4][5]

Table 1: In Vitro Antiviral Activity of BF738735

Selectivity

Virus/Serotype Cell Line ECso (nM) CCso (UM)
Index (SI)

Human
Rhinovirus 14 Hela Rh 31 >10 >322
(HRV14)

Human
Rhinovirus 2 - 9 - -
(HRV2)

Coxsackievirus
B3 (CVB3)

- - 11-65 -

Coxsackievirus
B4 (CVB4)

Poliovirus - - - -

Enterovirus 71
(EVT1)

HCV Genotype
] Huh 5.2 56 >10 >178
1b Replicon

Data compiled from multiple sources.[1][4][5] A consistent ECso range of 4-71 nM is reported
across all tested enteroviruses and rhinoviruses.[4][5]

Kinase Selectivity

The compound is a highly selective inhibitor of PI4KIIIf. It shows approximately 300-fold
greater potency for the beta isoform compared to the alpha isoform.[4] When screened against
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a panel of 150 other cellular kinases at a concentration of 10 pM, inhibition was less than 10%,
highlighting its specificity.[4][5]

Table 2: Kinase Inhibitory Profile of BF738735

Kinase Target ICs0

PI4KIIIB3 5.7nM

Pl4Kllla 1700 nM (1.7 pM)
Other Lipid Kinases (Panel) >10,000 nM (>10 puM)

Data compiled from multiple sources.[1][2][4][5]

Preclinical In Vivo Studies

In vivo evaluation was conducted in a mouse model of Coxsackievirus B4 (CVB4)-induced
pancreatitis.[4] BF738735 was well-tolerated and demonstrated good plasma levels. The study
showed a dose-dependent antiviral effect, with complete inhibition of viral activity observed at
the higher dose.[4][5]

Table 3: In Vivo Efficacy in CVB4-Induced Pancreatitis Model

Administration Route Dose (mg/kg) Outcome
Intravenous 1 -
Oral 5 Partial inhibition of viral activity

Complete inhibition of viral

Oral 25 o
activity

Data is for reference only and based on published preclinical studies.[4][5]

Experimental Protocols

This protocol outlines the method to determine the in vitro inhibitory activity of BF738735
against PI4KIIIpB.
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» Reagents & Preparation:

o

Recombinant PI4KIIIf enzyme.

[¢]

Substrate: Phosphatidylinositol (Pl) and Phosphatidylserine (PS) diluted in buffer
containing Triton X-100.

[¢]

ATP Mix: A mixture of standard ATP and [y-33P]ATP (0.25 pCi).

[¢]

Test Compound: Serial dilutions of BF738735.

[e]

Termination Solution: Phosphoric acid.

e Procedure:

[¢]

The enzyme and substrate are combined in a reaction plate.

[e]

The test compound (BF738735) is added to the wells.

[e]

The reaction is initiated by the addition of the ATP mix.

o

The plate is incubated for 75-90 minutes at 30°C.

[¢]

The reaction is terminated by adding phosphoric acid.

o Detection & Analysis:

o Incorporated radioactivity (33P) is measured using a microplate scintillation counter (e.g.,
TopCount NXT).

o Data is converted to percent inhibition relative to untreated controls, and the ICso value is
calculated.[4]

This workflow describes the parallel determination of antiviral efficacy and cytotoxicity.

o Cell Plating: Plate a suitable host cell line (e.g., HeLa, BGM) in 96-well plates and incubate
to allow for cell adherence.

e Antiviral Arm (ECso):
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o Infect cells with the virus (e.g., CVB3) at a specified multiplicity of infection (e.g., 100
CCIDso) for 2 hours.

o Remove the virus inoculum.
o Add fresh medium containing serial dilutions of BF738735.
Cytotoxicity Arm (CCso):

o To parallel plates of uninfected cells, add medium containing the same serial dilutions of
BF738735.

Incubation: Incubate both sets of plates for 3 to 4 days.
Quantification:

o Replace the medium in all plates with a viability reagent (e.g., CellTiter 96 AQueous One
solution).

o Measure absorbance (e.g., at 490 nm) after incubation as per the manufacturer's
instructions.

Data Analysis:

o For the ECso, calculate the concentration that inhibits the viral cytopathic effect by 50%
compared to untreated, infected controls.

o For the CCso, calculate the concentration that reduces cell viability by 50% compared to
untreated, uninfected controls.[4]
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Caption: Workflow for determining ECso and CCso values.
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Conclusion and Future Directions

BF738735 is a highly potent and selective preclinical antiviral candidate with a novel host-
targeted mechanism of action. Its broad-spectrum activity against enteroviruses and a high
barrier to resistance make it a valuable tool for research and a promising lead for further drug
development.[1] The primary advantage of targeting a host factor like P14KIIIB is the potential
to develop broad-spectrum antivirals that are less susceptible to viral mutations.[6] However,
the clinical translation of PI4KIIIf inhibitors requires careful consideration of the therapeutic
index, as inhibiting a host kinase could lead to side effects, such as potential reductions in T-
cell counts.[1] Further studies are necessary to fully define the safety profile and therapeutic
window for this class of compounds in a clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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